REACTION_CXSMILES
|
[OH-].[K+:2].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1>C(O)C>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([O-:3])=[CH:5][CH:6]=1)=[O:9].[K+:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
81.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.08 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
which was stirred further for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate was added 350 ml of ethanol, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated again
|
Type
|
CONCENTRATION
|
Details
|
To the solid concentrate
|
Type
|
ADDITION
|
Details
|
was added 200 ml of ethanol
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with 150 ml of diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
by drying at 40° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)[O-].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |